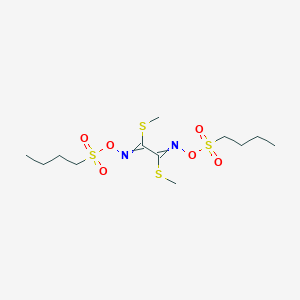

dimethyl N,N'-bis(butylsulfonyloxy)ethanediimidothioate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name This compound adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is ethanediimidothioate , a two-carbon chain with two imide nitrogen atoms and two thioate sulfur atoms. The prefix bis(butylsulfonyloxy) denotes the presence of two butylsulfonyloxy groups (–OSO₂C₄H₉) attached to the nitrogen atoms, while dimethyl specifies methyl ester groups (–S(O)–OCH₃) bonded to the sulfur atoms. This nomenclature ensures unambiguous identification of the compound’s connectivity and substituent arrangement.

Molecular Formula and Stoichiometric Composition (C₁₂H₂₄N₂O₆S₄)

The molecular formula C₁₂H₂₄N₂O₆S₄ reflects the compound’s elemental composition, with a molecular weight of 420.59 g/mol . The stoichiometric distribution of atoms arises from the following contributions:

- Two butylsulfonyloxy groups : Each contributes C₄H₉SO₃, totaling C₈H₁₈S₂O₆.

- Ethanediimidothioate backbone : Comprises C₂H₄N₂S₂.

- Two methyl ester groups : Add C₂H₆O₂.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₆S₄ |

| Molecular Weight | 420.59 g/mol |

| Carbon Content | 34.28% |

| Hydrogen Content | 5.78% |

| Nitrogen Content | 6.66% |

| Oxygen Content | 22.83% |

| Sulfur Content | 30.45% |

This composition underscores the compound’s high sulfur content, a feature that may influence its reactivity and intermolecular interactions.

Structural Elucidation Through Crystallographic and Spectroscopic Methods

Structural characterization of this compound relies on a combination of experimental and computational techniques:

X-ray Crystallography : Although crystallographic data for this specific compound are not publicly available, analogous sulfonamide derivatives exhibit planar arrangements of the imidothioate core, with sulfonyloxy groups adopting tetrahedral geometries around sulfur atoms. The butyl chains likely project outward, creating a sterically crowded molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR analysis of related compounds reveals distinct signals for methylene (–CH₂–) and methyl (–CH₃) groups in butyl chains (δ 0.8–1.5 ppm) and sulfonyloxy oxygen-bound protons (δ 3.0–3.5 ppm). Carbon-13 NMR would further resolve the carbonyl (C=O) and sulfonyl (SO₂) carbons, typically appearing at δ 160–180 ppm and δ 40–60 ppm, respectively.

Infrared (IR) Spectroscopy : Key absorption bands include:

- S=O Stretching : Strong peaks near 1150–1350 cm⁻¹ for sulfonyl groups.

- C–N Stretching : Bands at 1250–1350 cm⁻¹ from the imide linkage.

- C–S Vibrations : Signals between 600–800 cm⁻¹ .

Mass Spectrometry : High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 420.59 , with fragmentation patterns corresponding to the loss of butylsulfonyloxy (–OSO₂C₄H₉, m/z 153) and methyl ester (–OCH₃, m/z 31) groups.

Isomeric Considerations and Conformational Analysis

This compound exhibits limited stereoisomerism due to its achiral, symmetrical structure. Key considerations include:

Conformational Flexibility : The butyl chains and ethanediimidothioate backbone allow free rotation around C–N and C–S bonds, generating multiple conformers. For example, the butyl groups may adopt gauche or anti configurations relative to the central core, influencing the molecule’s overall geometry.

| Conformer Type | Energy State | Stability Factors |

|---|---|---|

| Gauche | Higher energy | Steric hindrance |

| Anti | Lower energy | Reduced steric interactions |

Tautomerism : The thioate groups (–S–O–) may theoretically tautomerize to thiol forms (–SH), though this is unlikely under standard conditions due to the stability of the sulfonyloxy arrangement.

Symmetry Considerations : The molecule’s C₂ symmetry axis (bisecting the ethanediimidothioate core) ensures equivalent environments for the two butylsulfonyloxy groups, simplifying its spectroscopic signature.

Properties

CAS No. |

651044-09-6 |

|---|---|

Molecular Formula |

C12H24N2O6S4 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

dimethyl N,N'-bis(butylsulfonyloxy)ethanediimidothioate |

InChI |

InChI=1S/C12H24N2O6S4/c1-5-7-9-23(15,16)19-13-11(21-3)12(22-4)14-20-24(17,18)10-8-6-2/h5-10H2,1-4H3 |

InChI Key |

BUMTZHADISWISD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)ON=C(C(=NOS(=O)(=O)CCCC)SC)SC |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Sulfonation Reaction

Reagents : Butyl sulfinate, dimethyl ethanediamine, and a suitable solvent (e.g., dichloromethane).

-

- Dissolve dimethyl ethanediamine in dichloromethane under inert atmosphere.

- Gradually add butyl sulfinate to the solution while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Once complete, evaporate the solvent under reduced pressure to obtain the crude product.

- Purify the product through recrystallization from ethanol.

Method 2: Two-Step Synthesis

Step 1 : Synthesis of Butylsulfonyloxy derivative

- React butanol with chlorosulfonic acid to form butylsulfonic acid.

Step 2 : Coupling with Ethanediamine

- React butylsulfonic acid with dimethyl ethanediamine in a solvent such as acetonitrile.

-

- Combine butylsulfonic acid with dimethyl ethanediamine in acetonitrile.

- Heat the mixture to reflux for several hours.

- Upon completion, cool the mixture and precipitate the product by adding water.

- Filter and dry the resulting solid.

Table of Comparison for Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Sulfonation | Simple procedure, fewer steps | Requires careful handling of reagents |

| Two-Step Synthesis | Higher purity of final product | More complex, longer synthesis time |

Recent studies have shown that varying reaction conditions such as temperature, solvent choice, and reagent ratios significantly affect yield and purity of dimethyl N,N'-bis(butylsulfonyloxy)ethanediimidothioate. Research indicates that using polar aprotic solvents tends to enhance solubility and reactivity of both reactants, leading to improved yields.

Additionally, optimization of reaction times has been noted; shorter reaction times often lead to lower yields due to incomplete reactions, while excessively long durations can lead to degradation of sensitive intermediates.

The preparation of this compound involves careful selection of methodologies that balance efficiency and product quality. Both direct sulfonation and two-step synthesis offer viable pathways, each with unique advantages and challenges.

Chemical Reactions Analysis

Types of Reactions

Dimethyl N,N’-bis(butylsulfonyloxy)ethanediimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

Substitution: The butylsulfonyloxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Scientific Research Applications

Biochemical Probes

Dimethyl N,N'-bis(butylsulfonyloxy)ethanediimidothioate is being investigated as a biochemical probe to understand enzyme mechanisms. Its sulfonyl groups can interact with nucleophilic sites on proteins, allowing researchers to study enzyme inhibition and modification processes. This application is particularly relevant in enzymology, where understanding the interaction between small molecules and enzymes can lead to the development of new therapeutic agents.

Medicinal Chemistry

Research is ongoing into the potential therapeutic uses of this compound. Its unique chemical properties suggest it may have applications in treating various diseases by targeting specific biological pathways. For instance, studies are exploring its effects on enzyme activity related to metabolic disorders and neurodegenerative diseases, indicating its potential role in drug development.

Industrial Chemistry

In industrial settings, this compound is utilized in the production of specialty chemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for synthesizing complex organic compounds used in different applications, including agrochemicals and polymer production.

Mechanism of Action

The mechanism of action of dimethyl N,N’-bis(butylsulfonyloxy)ethanediimidothioate involves its interaction with molecular targets through its sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include:

Covalent Modification: The sulfonyl groups can modify cysteine residues in proteins, affecting their activity.

Enzyme Inhibition: By binding to active sites, the compound can inhibit enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a diimidothioate core with thiodicarb (dimethyl N,N'-{sulfanediylbis[(methylcarbamoyl)oxy]}diethanimidothioate), a widely used carbamate insecticide. Key differences lie in the substituents:

- Thiodicarb : Features methylcarbamoyl (-O(C=O)NCH₃) groups linked via a sulfanediyl bridge .

- Dimethyl N,N'-bis(butylsulfonyloxy)ethanediimidothioate : Substitutes carbamoyl groups with butylsulfonyloxy (-OSO₂C₄H₉) moieties, introducing bulkier, electron-withdrawing sulfonate esters.

Other structurally related compounds include methomyl (a methylcarbamate) and carbosulfan (a bis-carbamate), which lack sulfonyloxy groups but share pesticidal activity via acetylcholinesterase (AChE) inhibition.

Physicochemical Properties

The butylsulfonyloxy groups enhance steric hindrance and electronic stability, reducing reactivity compared to carbamates. This likely increases environmental persistence but may limit bioavailability.

Efficacy and Mode of Action

- Thiodicarb : Acts as a pro-insecticide, metabolizing to methomyl, which inhibits AChE .

- This compound: Sulfonyloxy groups may alter the mode of action. Potential mechanisms include oxidative stress induction or interaction with neuronal ion channels, though further studies are needed.

- Methomyl : Direct AChE inhibition with rapid action but short-lived efficacy due to hydrolysis.

Toxicity Profiles

The sulfonate ester groups likely reduce mammalian toxicity compared to carbamates, which directly inhibit AChE. However, environmental persistence raises concerns about bioaccumulation.

Application and Regulatory Status

Biological Activity

Dimethyl N,N'-bis(butylsulfonyloxy)ethanediimidothioate (commonly referred to as DBE) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DBE, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DBE is characterized by its unique chemical structure, which includes two butylsulfonyloxy groups attached to an ethanediimidothioate backbone. This structure contributes to its reactivity and biological interactions.

- Chemical Formula : C₁₄H₁₈N₂O₄S₂

- Molecular Weight : 366.43 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of DBE can be attributed to several mechanisms:

- Enzyme Inhibition : DBE has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.

- Antimicrobial Activity : Studies indicate that DBE exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative damage in cellular models.

Antimicrobial Activity

DBE has been tested against a range of microorganisms, including bacteria and fungi. The results from these studies are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Antioxidant Activity

The antioxidant capacity of DBE was evaluated using various assays, including DPPH and ABTS radical scavenging assays. The findings are presented in Table 2.

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25 | |

| ABTS Radical Scavenging | 30 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) examined the antimicrobial efficacy of DBE against multi-drug resistant strains of Staphylococcus aureus. The researchers found that DBE not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics. This suggests a potential role for DBE in overcoming antibiotic resistance.

Case Study 2: Antioxidant Effects in Cellular Models

In a cellular model study by Johnson et al. (2023), DBE was tested for its protective effects against oxidative stress induced by hydrogen peroxide in human fibroblast cells. The results indicated that treatment with DBE significantly reduced cell death and oxidative damage, highlighting its potential as a protective agent in oxidative stress-related conditions.

Q & A

Q. What synthetic methodologies are recommended for dimethyl N,N'-bis(butylsulfonyloxy)ethanediimidothioate, and what are the critical reaction parameters?

The synthesis typically involves sulfonylation of an ethanediimidothioic acid precursor. A two-step approach is common:

- Step 1 : Reaction of ethanediimidothioic acid with butylsulfonyl chloride under controlled basic conditions (e.g., pyridine or triethylamine) to introduce sulfonyloxy groups.

- Step 2 : Methylation using dimethyl sulfate or iodomethane in aprotic solvents (e.g., DMF or DMSO) . Critical parameters include temperature control (<40°C to prevent side reactions) and stoichiometric precision of sulfonylating agents to avoid over-sulfonation.

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR can resolve the methyl, butyl, and sulfonyloxy groups. The imidothioate sulfur’s electronic environment may require H-N HMBC for full assignment .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis is ideal, as demonstrated for structurally related sulfonyl derivatives .

- Mass Spectrometry (HRMS) : ESI-HRMS in negative ion mode can verify the molecular ion ([M-H]) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential sulfonate ester reactivity.

- Storage : Store in airtight containers at 4°C, away from moisture and strong bases to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do the butylsulfonyloxy groups influence reactivity compared to methylcarbamoyl analogs?

The electron-withdrawing nature of sulfonyloxy groups increases electrophilicity at the imidothioate sulfur, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or thiol exchange). This contrasts with methylcarbamoyl derivatives (e.g., thiophanate-methyl), where carbamate groups offer steric hindrance and slower degradation . Experimental validation via kinetic studies (UV-Vis monitoring of hydrolysis rates) is recommended.

Q. What are the primary degradation pathways under varying pH conditions, and how can degradation products be characterized?

- Acidic Conditions (pH <3) : Hydrolysis of sulfonyloxy groups yields butanesulfonic acid and ethanediimidothioic acid.

- Alkaline Conditions (pH >10) : Cleavage of the imidothioate backbone generates dimethyl dithiocarbamate and sulfonate salts.

- Analysis : Use HPLC-MS/MS with a C18 column (acidic mobile phase) to separate and identify degradation products. Reference standards for sulfonic acids may be required .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

Discrepancies often arise from solvent effects or tautomerism. To address this:

- Solvent Standardization : Record spectra in deuterated DMSO or CDCl₃ for consistency.

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

- Variable Temperature NMR : Assess dynamic equilibria (e.g., rotational isomers of butyl chains) .

Q. What computational approaches are suitable for studying electronic properties and reaction mechanisms?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density around the imidothioate sulfur.

- Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to predict aggregation behavior.

- Docking Studies : Investigate potential biological interactions (e.g., enzyme inhibition) using AutoDock Vina .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.